Chasmanine
Description
Classification within Diterpenoid Alkaloids
Chasmanine (B190772) is classified as a C19-diterpenoid alkaloid. acgpubs.orgnih.gov Diterpenoid alkaloids are a large family of natural products characterized by a carbon skeleton of 19 (C19) or 20 (C20) carbon atoms. nih.govwikipedia.org Specifically, this compound belongs to the aconitine-type subgroup of C19-diterpenoid alkaloids. wikipedia.orgnih.gov These alkaloids are recognized for their complex, polycyclic structures. nih.govacs.org The C19-diterpenoid alkaloids are further categorized into several types, including aconitine (B1665448), lycoctonine, and lactone, based on the oxygen-containing groups and skeletal differences. nih.gov
The structural complexity of C19-diterpenoid alkaloids like this compound has made them a subject of interest in chemical synthesis and structural elucidation studies. nih.govacs.org
Historical Context of Initial Isolation and Structural Investigations
The isolation and structural elucidation of alkaloids from Aconitum species have a long history, dating back to the early 19th century with the isolation of aconitine. nih.gov Over the years, advancements in extraction, purification, and analytical techniques have enabled the identification of numerous diterpenoid alkaloids. nih.gov
The precise timeline for the initial isolation of this compound is embedded within the broader history of Aconitum alkaloid research. The structural determination of these complex molecules has been a significant challenge for chemists. Early investigations relied on chemical degradation and correlation, while modern studies employ spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray crystallography to definitively establish their three-dimensional structures. For instance, the structure of this compound was definitively proven through X-ray crystallography of its 14α-benzoate hydrochloride derivative. rsc.org This analysis was crucial in correcting a previously reported stereochemical assignment. rsc.org
Botanical Origins and Distribution within Aconitum Species
This compound is a naturally occurring compound found within various plant species of the genus Aconitum, which belongs to the Ranunculaceae family. ayushportal.nic.innih.gov This genus comprises over 350 species, primarily distributed in the temperate regions of the Northern Hemisphere. nih.gov
Aconitum chasmanthum, also known as Indian Napellus, is a significant botanical source of this compound. ayushportal.nic.intheferns.info This species is found in the western Himalayas, from Chitral to Kashmir, at high altitudes. efloraofindia.compfaf.org The roots of A. chasmanthum are particularly rich in alkaloids, including this compound, indaconitine, chasmaconitine, and chasmanthinine. ayushportal.nic.in
This compound has also been isolated from other Aconitum species, demonstrating its distribution across the genus. For example, it has been identified in Aconitum laeve. acgpubs.org The presence and concentration of this compound can vary between different species and even different parts of the same plant. sci-hub.box
The table below summarizes the botanical sources of this compound mentioned in this article.
| Botanical Species | Family | Alkaloids Identified | Geographical Distribution |
| Aconitum chasmanthum | Ranunculaceae | This compound, Indaconitine, Chasmaconitine, Chasmanthinine | Western Himalayas (Chitral to Kashmir) efloraofindia.compfaf.org |
| Aconitum laeve | Ranunculaceae | This compound, Foresticine, Neoline, Delvestine | Not specified in provided context |
Structure
3D Structure
Properties
Molecular Formula |
C25H41NO6 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |
InChI |
InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20+,21-,22?,23+,24-,25+/m1/s1 |
InChI Key |
DBODJJZRZFZBBD-RIVIBFSZSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |
Origin of Product |
United States |
Advanced Methodologies for Chasmanine Structural Elucidation
Spectroscopic Techniques in Structural Characterization
NMR spectroscopy is an indispensable technique for the detailed structural analysis of chasmanine (B190772). A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, revealing the precise arrangement of atoms and their stereochemical relationships. rhhz.netacs.org
One-dimensional NMR spectra provide the initial, foundational data for the structural analysis of this compound.
The ¹H NMR spectrum of this compound reveals characteristic signals for its specific proton environments. Key signals include a triplet corresponding to the methyl of an N-ethyl group, typically observed around δ 1.07 ppm. nih.gov It also displays multiple singlets for the protons of four distinct methoxy (B1213986) (OCH₃) groups, appearing in the range of δ 3.24-3.34 ppm. nih.gov Protons attached to oxygen-bearing carbons, such as H-6β and H-14β, appear as distinct multiplets, for example, a doublet at δ 4.20 ppm and a triplet at δ 4.15 ppm, respectively. nih.gov
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For this compound, the spectrum shows signals for the N-ethyl group, four methoxy groups, and the 19 carbons of the core diterpenoid skeleton. nih.gov The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment, allowing for the differentiation of methyl, methylene, methine, and quaternary carbons, including those bonded to heteroatoms like oxygen and nitrogen. nih.govresearchgate.net For instance, the chemical shift of C-1 at approximately δ 86.2 ppm is characteristic of compounds with an α-oriented methoxy group at this position. rhhz.net
Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound Data reported in CDCl₃ solvent.
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 1 | 3.65 (m) | 86.2 |
| 6 | 4.20 (d, J=6.8 Hz) | ~82-83 |
| 14 | 4.15 (t, J=4.8 Hz) | ~75-76 |
| N-CH₂CH₃ | 1.07 (t, J=7.2 Hz) | 13.7 |
| N-CH₂CH₃ | - | 49.3 |
| OCH₃ (x4) | 3.24, 3.31, 3.32, 3.34 (s) | ~56-59 |
Note: Specific assignments and values can vary slightly between different literature sources and experimental conditions. rhhz.netnih.govnih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure of this compound by establishing correlations between different nuclei. rhhz.netacs.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. It is instrumental in tracing out the connectivity of the aliphatic spin systems within the complex ring structure of this compound. acs.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their corresponding, more easily distinguished, proton signals. acs.orgacgpubs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of this compound. rhhz.net For instance, NOESY correlations can demonstrate the relative orientation of substituents, such as the α-orientation of the methoxy groups at C-1 and C-6. rhhz.net
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of this compound, and its fragmentation patterns offer further structural clues.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound with high accuracy. This allows for the calculation of its unique elemental composition. For this compound, techniques like High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) have been used to confirm its molecular formula as C₂₅H₄₁NO₆. acgpubs.org This information is a fundamental first step in the structural elucidation process, distinguishing it from other alkaloids with similar nominal masses. sci-hub.box
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the protonated molecule, [M+H]⁺) which is then fragmented to produce a spectrum of daughter ions. sci-hub.box The resulting fragmentation pattern is characteristic of the molecule's structure. Techniques like HPLC-QQQ/MS/MS and UHPLC-Q-TOF-MS provide information on how the this compound molecule breaks apart under specific conditions. sci-hub.boxnih.gov Analyzing these fragmentation pathways, such as the loss of water or methoxy groups, helps to confirm the presence and location of various functional groups, corroborating the structure determined by NMR spectroscopy. acs.org
Infrared (IR) Spectroscopy Contributions to Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectrum that acts as a molecular "fingerprint."
The characteristic IR absorption frequencies for the functional groups within this compound are summarized in the table below.
| Functional Group | Bond Type | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O–H | Stretch, H-bonded | 3500–3200 | Strong, Broad |
| Alkyl (Saturated) | C–H | Stretch | 3000–2850 | Strong |
| Methoxy / Ether | C–O | Stretch | 1300–1000 | Strong |
| Amine | C–N | Stretch | 1250–1000 | Medium-Strong |
This interactive table summarizes the expected IR absorption frequencies for the principal functional groups found in the this compound molecule based on established spectroscopic data. vscht.czucla.eduuc.edu
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. sci-hub.box It provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute configuration of stereogenic centers. The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional map of electron density, from which the atomic structure can be elucidated. sci-hub.box
The determination of absolute configuration is made possible through the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal. vscht.cz This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).
In the case of this compound, its absolute structure was unequivocally proven through single-crystal X-ray crystallography. A study performed on a derivative, this compound 14α-benzoate hydrochloride, successfully determined its crystal and molecular structure. This analysis was pivotal as it corrected a previously erroneous assignment of a 1β-methoxy-substituent, definitively establishing it as a 1α-methoxy-group.
Chromatographic Techniques for Isolation and Purification
The isolation of this compound from its natural source, typically plants of the Aconitum genus, requires robust separation techniques to separate it from a complex mixture of other alkaloids and plant metabolites. nih.gov Chromatography, a method that separates components based on their differential distribution between a stationary phase and a mobile phase, is the cornerstone of this process.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of Aconitum alkaloids. nih.govresearchgate.net Preparative HPLC, in particular, is designed to isolate significant quantities of a specific compound for further use. springernature.comteledynelabs.comresearchgate.net The method utilizes a column packed with small-diameter stationary phase particles (often silica-based) and a liquid mobile phase that is pumped through under high pressure. This results in high-resolution separations.
For the isolation of diterpenoid alkaloids like this compound, reversed-phase HPLC is commonly employed. A typical preparative HPLC system would involve:
Stationary Phase : A C18 (octadecylsilyl) bonded silica (B1680970) gel column.
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile. researchgate.net The composition of the mobile phase is varied over time to effectively elute compounds with different polarities.
Detection : A UV detector is often used, as the chromophores within the alkaloid structures absorb light at specific wavelengths (e.g., 240 nm). researchgate.net
The combination of a preliminary separation technique, such as counter-current chromatography, followed by preparative HPLC has been shown to be highly efficient for isolating diterpenoids from complex natural product extracts. researchgate.net
Before the final purification by HPLC, initial separation and fractionation of the crude plant extract are often performed using traditional column chromatography. This technique operates on the same principles as HPLC but uses larger stationary phase particles and relies on gravity or low pressure to move the mobile phase. libretexts.org For Aconitum alkaloids, column chromatography over adsorbents like alumina (B75360) or silica gel is common. libretexts.org A solvent system of increasing polarity, for instance, starting with a non-polar solvent and gradually adding a more polar solvent like methanol, is used to elute the various compounds from the column.
Thin-Layer Chromatography (TLC) is an essential analytical tool used alongside column chromatography. It is employed to monitor the progress of the separation by identifying which fractions collected from the column contain the target compound. A small amount of each fraction is spotted onto a TLC plate (e.g., silica gel GF254), which is then developed in an appropriate solvent system.
| Technique | Stationary Phase | Example Mobile Phase (Solvent System) | Purpose |
| Column Chromatography | Alumina or Silica Gel | Ethyl acetate-methanol mixtures | Initial fractionation of crude extract |
| Thin-Layer Chromatography | Silica Gel GF254 | Cyclohexane-ethyl acetate-diethylamine (8:1:1) | Monitoring column fractions; Purity assessment |
This interactive table outlines typical stationary and mobile phases used in the column and thin-layer chromatographic separation of Aconitum alkaloids.
The spots on the TLC plate can be visualized under UV light, allowing for the rapid analysis of multiple fractions. Fractions containing the compound of interest are then pooled for further purification steps, such as preparative HPLC.
Synthetic and Biosynthetic Pathways of Chasmanine
Total Synthesis Strategies for Chasmanine (B190772)
The total synthesis of this compound has been a significant endeavor, contributing to the development of advanced synthetic methodologies for complex natural products. Key efforts have focused on achieving high efficiency and stereocontrol.
Key Synthetic Routes and Reaction Conditions
Pioneering work by Wiesner and co-workers has been instrumental in the total synthesis of this compound. Their initial approach involved a photochemical route, transforming an "aromatic intermediate" into a "nordenudatine" intermediate, which subsequently underwent rearrangement and functionalization to yield racemic this compound wikidata.orgresearchgate.net.
A more efficient and concise synthetic route, representing a significant improvement, was later developed. This strategy involved the stereo- and regiospecific addition of benzyl (B1604629) vinyl ether to an o-quinone intermediate, which was masked by a spirolactone group wikipedia.orgwikipedia.orgwikidata.org. This method was reported to be over 10 steps shorter and an order of magnitude more efficient than their earlier photochemical synthesis wikipedia.orgwikidata.org.
General reaction conditions employed in the synthesis of this compound and its derivatives include:
Oxidation: Chromium trioxide in acetone (B3395972) has been utilized for oxidation reactions wikipedia.org.
Reduction: Lithium aluminum hydride is a common reducing agent, capable of inducing demethoxylation wikipedia.org.
Substitution: The hydroxyl groups can be selectively modified; for instance, the secondary hydroxyl group can be benzoylated, and the tertiary hydroxyl group can be acetylated wikipedia.org.
Hydrolysis and Esterification: this compound has been generated as a key intermediate through hydrolysis under alkaline conditions, followed by esterification with various acyl chlorides, often using pyridine (B92270) as an acid-binding agent. The secondary alcohol at C-14 is typically more reactive than the tertiary alcohol at C-8 in esterification reactions fishersci.dk.
Table 1: Summary of Key Synthetic Routes and Conditions for this compound
| Synthetic Route/Step | Key Reaction/Intermediate | Conditions/Reagents | Outcome/Notes | Citation |
| Wiesner's Early Route | Photochemical transformation of "aromatic intermediate" to "nordenudatine" intermediate | Photochemical methods | Yielded racemic this compound | wikidata.orgresearchgate.net |
| Wiesner's Improved Route | Stereo- and regiospecific addition of benzyl vinyl ether to o-quinone intermediate (masked by spirolactone) | Not explicitly detailed, but described as more efficient | Significantly shorter and more efficient synthesis | wikipedia.orgwikipedia.orgwikidata.org |
| Oxidation | Conversion to cyclopentanone (B42830) ring-containing compounds | Chromium trioxide in acetone | Oxidation of this compound | wikipedia.org |
| Reduction | Demethoxylation | Lithium aluminum hydride | Reduction of this compound | wikipedia.org |
| Substitution (Benzoylation) | Benzoylation of secondary hydroxyl group | Benzoyl chloride | Selective modification | wikipedia.org |
| Substitution (Acetylation) | Acetylation of tertiary hydroxyl group | Acetic anhydride | Selective modification | wikipedia.org |
| Intermediate Generation | Hydrolysis under alkaline conditions | Alkaline conditions | Generated this compound as key intermediate | fishersci.dk |
| Esterification | Esterification of this compound with acyl chlorides | Acyl chlorides, Pyridine (acid binding agent) | Produced this compound derivatives; C-14 secondary alcohol more reactive | fishersci.dk |
Stereospecific Approaches in this compound Synthesis
A crucial aspect of this compound synthesis is the control of its numerous stereocenters. The Wiesner group's syntheses are particularly noted for their stereospecificity wikidata.orgwikipedia.orgwikidata.orgmdpi.com. The synthesis of the "aromatic intermediate" itself was stereospecific, ensuring that all substituents were correctly positioned simultaneously with the construction of the polycyclic skeleton wikidata.org. The stereo- and regiospecific addition of benzyl vinyl ether to the o-quinone intermediate was a pivotal step in achieving the desired stereochemistry in later, more efficient routes wikipedia.orgwikipedia.orgwikidata.org. This meticulous control over stereochemistry is vital given the intricate, highly oxygenated, and fused hexacyclic structure of this compound wikipedia.org.
Development and Optimization of Synthetic Methodologies
The evolution of synthetic strategies for this compound demonstrates a continuous effort to develop more effective and simpler routes for delphinine-type alkaloids wikidata.org. The transition from a less efficient photochemical synthesis to a more streamlined approach involving the o-quinone intermediate exemplifies the optimization efforts wikipedia.orgwikidata.org. These advancements underscore an "engineering approach" to the systematic development and simplification of synthetic strategies for complex polycyclic and polysubstituted compounds wikidata.org. Documenting such synthetic routes involves reporting yields, reaction conditions (temperature, solvent, catalyst), and purification steps, often in tabular formats, along with spectroscopic data (NMR/MS) for all intermediates and final products wikipedia.org.
Biosynthetic Investigations of Diterpenoid Alkaloids Relevant to this compound
This compound belongs to the class of diterpenoid alkaloids (DAs), a group of natural products predominantly found in Aconitum and Delphinium species thegoodscentscompany.com. Understanding their biosynthesis is critical due to their complex structures and significant biological activities.
Exploration of Putative Biogenetic Pathways
Diterpenoid alkaloids are considered pseudoalkaloids, as they are derived from nitrogen-free diterpenoids such as ent-kaurene (B36324) and ent-atisane thegoodscentscompany.com. The nitrogen atoms are typically incorporated from amino acids through an enzymatic transamination process catalyzed by aminotransferases thegoodscentscompany.com.
The biosynthesis of diterpenoid alkaloids can be broadly divided into three main stages:
Diterpene Precursor Formation: This initial stage involves the formation of the diterpenoid backbone. Key metabolic pathways contributing to this include the mevalonate (B85504) (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, and the farnesyl diphosphate (B83284) synthase (FDPS) pathway nih.gov. Geranylgeranyl pyrophosphate (GGPP) is a crucial precursor in this stage wikidata.orgguidetopharmacology.orgciteab.comnih.govuni.lu.
DA Skeleton Formation: Following the formation of the diterpene scaffold, the characteristic diterpenoid alkaloid skeleton is constructed.
Diterpenoid Alkaloid Skeleton Modification: This final stage involves various modifications, such as hydroxylation, methylation, and acylation, leading to the diverse array of diterpenoid alkaloids, including this compound fishersci.fi.
Studies have identified ethanolamine (B43304) as a preferred source of nitrogen for the majority of detected diterpenoid alkaloids in Aconitum plants uni.lunih.gov. Additionally, L-serine has been identified as a possible nitrogen source for atisine-type diterpenoid alkaloids through feeding experiments and enzymatic transformations wikidata.org. Atisinium, a bioactive diterpenoid alkaloid, is considered a potential intermediate in the biosynthesis of more complex diterpenoid alkaloids nih.gov.
Enzymatic Systems and Related Biosynthesis Studies
The intricate transformations in diterpenoid alkaloid biosynthesis are orchestrated by a range of specialized enzymatic systems. These include:
Terpene Synthases (TPSs): Enzymes like ent-copalyl diphosphate synthases (CPSs) are involved in the initial cyclization steps to form diterpene precursors fishersci.fiuni.lu.
Cytochromes P450 (CYPs): These enzymes play crucial roles in various oxidative modifications, including hydroxylation, during the formation and modification of the alkaloid skeleton fishersci.fiuni.lu.
Reductases: Specific reductases are involved in key steps, such as the one demonstrating a preference for ethanolamine over ethylamine (B1201723) as a nitrogen source for diterpenoid alkaloids uni.lunih.gov.
Aminotransferases (ATFs): These enzymes facilitate the enzymatic transamination, introducing nitrogen atoms into the diterpenoid scaffold thegoodscentscompany.comfishersci.fi.
O-methyltransferases (OMTs) and BAHD acyltransferases: These enzyme classes are involved in the subsequent modification steps, such as methylation and acylation, which contribute to the structural diversity of diterpenoid alkaloids fishersci.fi.
Recent research has identified six enzymes involved in the entry steps of atisinium biosynthesis, conserved across Delphinium and Aconitum genera. These include a pair of terpene synthases, three cytochromes P450, and a reductase uni.lunih.gov. Furthermore, studies on Aconitum vilmorinianum have explored the regulatory role of microRNAs (miRNAs) in terpenoid biosynthesis. For example, miR6300 targets the hydroxymethylglutaryl-CoA reductase (HMGR) gene, which is involved in the formation of the terpenoid backbone and regulates the synthesis of diterpenoid alkaloids nih.gov. The use of enzymes in synthetic routes, known as biocatalysis, offers significant advantages due to their biodegradability, mild reaction conditions, and excellent selectivity, opening new avenues for in vitro and in vivo alkaloid production guidetopharmacology.org.
Table 2: Key Enzymes and Pathways in Diterpenoid Alkaloid Biosynthesis
| Enzyme Class/Pathway | Role in Biosynthesis | Specific Examples/Notes | Citation |
| Mevalonate (MVA) Pathway | Diterpenoid backbone formation | Precursor to terpenoids | nih.gov |
| Methylerythritol 4-phosphate (MEP) Pathway | Diterpenoid backbone formation | Precursor to terpenoids, particularly aconitine (B1665448) | nih.govnih.gov |
| Farnesyl Diphosphate Synthase (FDPS) Pathway | Diterpenoid backbone formation | Involved in forming diterpenoid backbone | nih.gov |
| Terpene Synthases (TPSs) | Initial cyclization of precursors | Includes ent-copalyl diphosphate synthases (CPSs) | fishersci.fiuni.lu |
| Aminotransferases (ATFs) | Nitrogen incorporation into diterpenoids | Catalyze enzymatic transamination | thegoodscentscompany.comfishersci.fi |
| Cytochromes P450 (CYPs) | Oxidative modifications (e.g., hydroxylation) | Three CYPs identified in atisinium biosynthesis entry steps | fishersci.fiuni.lu |
| Reductases | Specific reduction steps | One reductase identified in atisinium biosynthesis entry steps, prefers ethanolamine | uni.lunih.gov |
| O-methyltransferases (OMTs) | Methylation of alkaloid skeleton | Involved in modification of DA skeleton | fishersci.fi |
| BAHD acyltransferases | Acylation of alkaloid skeleton | Involved in modification of DA skeleton | fishersci.fi |
| MicroRNAs (miRNAs) | Gene regulation of terpenoid biosynthesis | miR6300 targets HMGR gene, regulating terpenoid backbone formation | nih.gov |
Chemical Transformations and Derivative Synthesis of Chasmanine
Reactivity Profiles and Functional Group Interconversions
The intricate structure of chasmanine (B190772), characterized by multiple functional groups including hydroxyls and methoxyls, provides a rich landscape for a variety of chemical transformations. Understanding the reactivity of these functional groups is crucial for the targeted synthesis of novel derivatives.
Oxidative Reactions and Product Characterization
The oxidation of this compound has been explored to selectively modify its hydroxyl groups. A notable transformation is the oxidation of the secondary hydroxyl group located on the five-membered ring of the this compound skeleton to a ketone, yielding a cyclopentanone (B42830) derivative known as oxothis compound. While specific details on the reagents and reaction conditions for the direct oxidation of this compound are not extensively documented in recent literature, classical oxidizing agents for secondary alcohols, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), are typically employed for such transformations.
The characterization of oxothis compound would rely on standard spectroscopic techniques. The formation of the ketone can be confirmed by the appearance of a characteristic carbonyl stretching frequency in the infrared (IR) spectrum, typically in the range of 1725-1740 cm⁻¹. In the ¹³C NMR spectrum, the signal corresponding to the carbon of the newly formed carbonyl group would appear in the downfield region, generally around 200-220 ppm. The ¹H NMR spectrum would show the disappearance of the proton attached to the hydroxyl-bearing carbon.
Table 1: Expected Spectroscopic Data for Oxothis compound
| Spectroscopic Technique | Expected Key Feature |
| Infrared (IR) Spectroscopy | Appearance of a C=O stretching band around 1725-1740 cm⁻¹ |
| ¹³C NMR Spectroscopy | Signal for the carbonyl carbon in the range of 200-220 ppm |
| ¹H NMR Spectroscopy | Disappearance of the proton signal corresponding to the CH-OH group |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of oxothis compound |
Esterification and Other Substitution Reactions at Hydroxyl Groups
This compound possesses both secondary and tertiary hydroxyl groups, which exhibit different reactivities towards esterification. The secondary hydroxyl group is more readily acylated than the sterically hindered tertiary hydroxyl group. This difference in reactivity allows for selective functionalization. For instance, the secondary hydroxyl group can be selectively benzoylated to form this compound 14α-benzoate. osti.gov In contrast, the tertiary hydroxyl group can be acetylated.
The synthesis of various ester derivatives can be achieved by reacting this compound with different acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. The choice of acylating agent and reaction conditions can influence the selectivity and yield of the esterification reaction.
Table 2: Examples of Esterification Reactions of this compound
| Acylating Agent | Product | Hydroxyl Group Reacted |
| Benzoyl chloride | This compound 14α-benzoate | Secondary |
| Acetic anhydride | Acetylthis compound | Tertiary (under forcing conditions) |
Pyrolytic Products and Rearrangement Pathways of this compound
Pyrolysis of this compound, a process involving thermal decomposition in the absence of oxygen, leads to the formation of pyrothis compound. This transformation typically involves the elimination of a molecule of water. The formation of pyro-derivatives is a common reaction for aconitine-type alkaloids. nih.gov
Pyrothis compound can further undergo an acid-catalyzed allylic rearrangement to yield isopyrothis compound. The mechanism of this rearrangement likely involves the protonation of the double bond in pyrothis compound, leading to the formation of a carbocation intermediate. Subsequent rearrangement of this carbocation, driven by the thermodynamic stability of the resulting product, leads to the formation of isopyrothis compound. A detailed mechanistic study of this specific rearrangement is not extensively available, but it is a known transformation in the chemistry of related alkaloids.
Designed Synthesis of this compound Derivatives for Research Applications
The synthesis of this compound derivatives is a key strategy for exploring the structure-activity relationships of this class of alkaloids and for developing new compounds with potential therapeutic applications.
Synthesis of Ester Derivatives for Bioactivity Studies
While specific studies focusing on the synthesis of a wide array of this compound esters for bioactivity screening are not abundant in the available literature, the general principle involves the esterification of the hydroxyl groups with various carboxylic acids. The aim of such derivatization is to modify the lipophilicity and steric properties of the molecule, which can in turn influence its biological activity. For instance, introducing different ester groups can affect the compound's ability to cross cell membranes and interact with biological targets.
The synthesis of these ester derivatives would follow standard esterification protocols. For example, reacting this compound with a series of aliphatic and aromatic acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine would yield the corresponding esters. The biological evaluation of these synthesized derivatives would then be carried out using various in vitro and in vivo assays to assess their potential pharmacological effects. Although no specific bioactivity data for a series of this compound esters was found, studies on other aconitine (B1665448) alkaloids have shown that modification of the ester groups can significantly impact their biological properties. nih.gov
Biomimetic Conversions to Related Alkaloid Types
Biomimetic synthesis endeavors to replicate the intricate and efficient chemical transformations that occur in nature. Within the realm of diterpenoid alkaloids, a class to which this compound belongs, these synthetic strategies are often guided by proposed biosynthetic pathways. While specific biomimetic conversions starting directly from this compound to other distinct alkaloid types are not extensively documented in scientific literature, the structural relationships and transformations among closely related C20-diterpenoid alkaloids provide a framework for understanding potential biomimetic pathways.
The biosynthesis of complex diterpenoid alkaloids is believed to originate from a C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). acs.org Through a series of enzymatic cyclizations and rearrangements, various skeletal types are formed. The conversion of one alkaloid type to another often involves key bond formations or cleavages, driven by enzymatic processes that synthetic chemists aim to mimic.
A prominent example within the broader family of diterpenoid alkaloids is the proposed biogenetic relationship between atisine-type and hetidine-type alkaloids. It is hypothesized that hetisine-type alkaloids, which are characterized by a heptacyclic hetisane skeleton, are formed from an atisine-type precursor through the formation of C(14)–C(20) and N–C(6) bonds. nih.gov Such transformations, often involving oxidative cyclizations or intramolecular Mannich-type reactions, serve as inspiration for biomimetic synthetic efforts. These approaches aim to construct the complex, cage-like structures of these alkaloids in a convergent and stereocontrolled manner.
While this compound is a C20-diterpenoid alkaloid, its specific place in a cascade of biomimetic conversions to other named alkaloid subtypes is not yet fully elucidated. However, the general principles of biomimetic synthesis in this family suggest that transformations of this compound would likely involve strategic oxidations, rearrangements, and cyclizations to access other complex skeletons. For instance, aza-Prins cyclizations and aza-pinacol couplings are key biomimetic strategies that have been employed in the unified synthesis of different diterpenoid alkaloid skeletons. nih.gov
The table below illustrates hypothetical biomimetic conversions that could be envisioned for a this compound-like precursor, based on known transformations within the diterpenoid alkaloid family.
| Precursor Alkaloid Type | Key Transformation | Target Alkaloid Type | Plausible Reagents/Conditions |
|---|---|---|---|
| This compound-type (C20) | Intramolecular N-C Bond Formation | Hypothetical Bridged Alkaloid | Oxidative conditions (e.g., Fe(III) salts), mimicking enzymatic oxidation |
| This compound-type (C20) | Skeletal Rearrangement (e.g., Wagner-Meerwein) | Isomeric C20 Alkaloid | Acid or Lewis acid catalysis |
| This compound-type (C20) | C-C Bond Cleavage and Re-formation | Rearranged Diterpenoid Alkaloid | Photochemical conditions or radical-mediated reactions |
These hypothetical transformations underscore the potential for this compound to serve as a scaffold for the biomimetic synthesis of novel or related alkaloid structures, guided by the established principles of biosynthesis in this complex family of natural products.
Pharmacological Activities and Molecular Mechanisms of Chasmanine
Modulation of Carboxylesterase (CES) Activity
No research is available that specifically investigates the modulation of carboxylesterase (CES) activity by Chasmanine (B190772).
Molecular Mechanisms of Antifeedant Action via CES Inhibition
There are no studies available that describe a molecular mechanism of antifeedant action for this compound related to the inhibition of carboxylesterase.
In Silico Studies: Molecular Docking of this compound with CES
No in silico molecular docking studies of this compound with carboxylesterase have been published.
Induction of Cellular Apoptosis
No studies were found that examined the ability of this compound to induce cellular apoptosis.
Mechanistic Investigations of Cytotoxic Properties in Select Cell Lines
There is no available research on the cytotoxic properties of this compound in any specific cell lines or the mechanisms involved. While a study on a derivative synthesized from this compound showed cytotoxic activity and induced apoptosis in the Sf9 cell line, these results are not directly attributable to this compound nih.gov.
Modulation of Hepatic Biochemical Markers
No preclinical or clinical research is available on the effects of this compound on hepatic biochemical markers.
Preclinical Research on Hepatoprotective Mechanisms
There are no available preclinical studies investigating any potential hepatoprotective mechanisms of this compound.
Based on the comprehensive search conducted, there is currently insufficient scientific literature available in the public domain to generate a detailed article on the specific pharmacological activities and molecular mechanisms of this compound according to the provided outline.
The search did not yield specific studies or data regarding this compound's effects on the cardiovascular system, its molecular interactions in cardiovascular pathways, or its influence on endothelial function and vascular inflammatory markers. Similarly, information detailing its anti-inflammatory modulatory actions, its role in immune response pathways, or its specific pharmacodynamic contribution to traditional formulations is not available. Furthermore, no research was found pertaining to the neurobiological activity or neuroprotective potential of this compound.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the requested structure and content inclusions for the chemical compound “this compound.” The generation of such an article would require fabrication of data, which is beyond the scope of this tool.
Neurobiological Activity and Neuroprotection Potential
Interaction with Neurotransmission and Neuroprotective Signaling Pathways
There is a notable absence of specific research detailing the interaction of this compound with neurotransmission processes or its effects on neuroprotective signaling pathways. The current body of scientific literature does not provide specific data on how this compound may modulate neurotransmitter systems or influence key signaling cascades involved in neuronal survival and protection. While some diterpenoid alkaloids have been investigated for their neuropharmacological potential, these findings are not specific to this compound and cannot be directly attributed to it without dedicated studies.
Enzyme Inhibition Profiles
Information regarding the enzyme inhibition profile of this compound is also scarce.
Structure Activity Relationship Sar Studies of Chasmanine and Analogs
Elucidation of Functional Group Contributions to Biological Activities
The biological activities of Chasmanine (B190772) are inherently linked to its unique arrangement of functional groups. This compound's structure includes four methoxyl groups and two hydroxyl groups, which are fundamental to its chemical properties and observed biological activities rsc.orgresearchgate.net.
In the broader context of diterpenoid alkaloids, the presence and nature of functional groups significantly dictate their bioactivity. For instance, while this compound features multiple methoxyl and hydroxyl functionalities, the absence of ester groups distinguishes its cytotoxic profile from many other highly potent C19-diterpenoid alkaloids mdpi.comresearchgate.netnih.gov. Studies on related compounds indicate that methoxy (B1213986) groups can influence biological activity, with their position and number being critical determinants ontosight.ainih.govresearchgate.net. Hydrophilic substituents at positions C2 and C3 in the A ring, and C8 and C15 in the C ring, have been suggested to contribute to neurological toxicities in some aconitine (B1665448) derivatives frontiersin.org. Conversely, the presence of hydroxyl groups, such as the 1α-OH at C-1, can lead to stabilization and lower fragmentation in norditerpenoid alkaloids, potentially due to intramolecular hydrogen bonding researchgate.netrsc.org.
Identification of Key Structural Determinants for Activity (e.g., C-8, C-13, C-14 Positions)
Specific positions within the complex polycyclic skeleton of diterpenoid alkaloids are recognized as key determinants for their biological activities. While comprehensive studies directly modifying this compound at every position are limited, insights can be drawn from SAR studies on this compound itself and its closely related analogs.
C-8 and C-14 Positions: In aconitine-type C19-diterpenoid alkaloids, the presence of a fatty acid ester at C-8 and an anisoyl group at C-14 has been identified as important for cytotoxic activity semanticscholar.orgmdpi.com. Specifically for aconitine, the acetyl group at C8 and the benzoyl ester group at C14 are reported to be responsible for its cardiotoxic and neurotoxic properties frontiersin.org. For this compound, while it lacks these specific esterifications, the hydroxyl group at C-14 is noted to influence its antifeedant activity nih.gov. Furthermore, the secondary hydroxyl group in this compound, located at C-10, can be benzoylated, and its tertiary hydroxyl group can be acetylated, suggesting potential for modification at these sites to alter activity researchgate.net.
C-13 Position: The hydroxyl group at C-13 has been highlighted as a crucial element for the anti-proliferative activity of certain lipo-diterpenoid compounds researchgate.net. Acetylation at C-13, alongside C-8, has also been investigated for its effects on analgesic activity researchgate.net.
Other Significant Positions: Broader SAR studies on C19-diterpenoid alkaloids emphasize the importance of substitutions at C-1, C-3, C-6, and C-8 for developing potent antitumor agents rsc.orgresearchgate.net. For instance, 6-acylation appears to be critical for cytotoxic activity in some analogs rsc.orgresearchgate.net, and a hydroxyl group at C-3, along with a long-chain ester group at C-8, may enhance cytotoxic activity rsc.orgresearchgate.netmdpi.com.
Comparative Pharmacological Analysis with Related Diterpenoid Alkaloids
Comparative pharmacological analyses reveal significant differences in the biological activities of this compound when juxtaposed with other diterpenoid alkaloids, particularly concerning cytotoxicity and enzyme inhibition.
Cytotoxicity: this compound consistently exhibits significantly lower cytotoxic activity against human cancer cell lines compared to C19-diterpenoid alkaloids that possess two ester groups, such as aconitine, crassicauline A, oxonitine, deoxyaconitine, hypaconitine (B608023), and mesaconitine (B191843) mdpi.comresearchgate.netnih.gov. This observation underscores the critical role of ester functionalities in the potent cytotoxic effects observed in these related compounds mdpi.comnih.gov.
| Compound | Type of Alkaloid | Key Structural Feature(s) | Cytotoxicity against HePG2 Cells (IC50) | Reference |
| Aconitine | C19-diterpenoid | Two ester groups | Strong inhibition (e.g., 6.9-11.8 x 10^-8 M in H9c2 cells, 7.58 ± 0.99 µg/mL in B16 melanoma cells) | mdpi.comfrontiersin.orgnih.govnih.gov |
| Hypaconitine | C19-diterpenoid | Two ester groups | Strong inhibition (e.g., 8.1 nM for KCNH2 current, 6.9-11.8 x 10^-8 M in H9c2 cells) | mdpi.comnih.govmedchemexpress.cnmedchemexpress.com |
| Mesaconitine | C19-diterpenoid | Two ester groups | Strong inhibition (e.g., 6.9-11.8 x 10^-8 M in H9c2 cells) | mdpi.comnih.gov |
| Oxonitine | C19-diterpenoid | Two ester groups | Strong inhibition | mdpi.com |
| This compound | C19-diterpenoid | No ester groups | Much lower activity | mdpi.comresearchgate.netnih.gov |
| Senbusine A | C19-diterpenoid | No ester groups | Much lower activity | mdpi.comresearchgate.netnih.gov |
| 15-Acetylsongoramine | C20-diterpenoid | Additional acetyl at C-15 | More potent than Songoramine (IC50 58.55 ± 9.17 µM against HePG2) | mdpi.comresearchgate.netnih.govrsc.orgnih.gov |
| Songoramine | C20-diterpenoid | Lower cytotoxicity (IC50 58.55 ± 9.17 µM against HePG2) | rsc.orgresearchgate.netnih.govrsc.org |
Tyrosinase Inhibition: this compound exhibits mild inhibitory activity against the enzyme tyrosinase. Its inhibitory concentration (IC50) is considerably higher than that of established reference inhibitors, indicating a less potent effect.
| Compound | Activity | IC50 (µM) | Reference |
| This compound | Tyrosinase inhibition | 137.21 | acgpubs.org |
| Swatinine-A | Tyrosinase inhibition | 115.17 | acgpubs.org |
| Swatinine-B | Tyrosinase inhibition | 83.28 | acgpubs.org |
| Delvestine | Tyrosinase inhibition | 96.33 | acgpubs.org |
| L-mimosine | Tyrosinase inhibition (Reference) | 3.68 | acgpubs.org |
| Kojic acid | Tyrosinase inhibition (Reference) | 16.67 | acgpubs.org |
Antifeedant Activity: this compound has demonstrated notable antifeedant effects against insects like Tribolium castaneum, with an EC50 of 297.0 ppm nih.gov. This activity is comparable to other diterpenoid alkaloids such as talatisamine (B1682923) and karakoline, which also exhibit antifeedant properties nih.gov. The C-14 hydroxyl group in this compound is suggested to influence this antifeedant activity nih.gov.
The comparative analysis highlights that while this compound shares the core diterpenoid alkaloid scaffold, its specific functional group pattern, particularly the absence of ester groups common in highly cytotoxic analogs, leads to a distinct pharmacological profile.
Applications and Future Directions in Chasmanine Research
Potential in Agricultural Plant Protection Strategies
Chasmanine (B190772) has demonstrated promise as a natural agent in agricultural plant protection, primarily owing to its antifeedant properties. mdpi.comwikipedia.org Studies have shown that this compound exhibits feeding deterrent activity against certain insect pests, such as Tribolium castaneum adults. researchgate.net This characteristic suggests its potential as a botanical pesticide or a component in integrated pest management (IPM) strategies, offering an environmentally friendlier alternative to synthetic chemicals.
Research findings indicate varying degrees of feeding deterrent activity among different alkaloids isolated from Aconitum species against T. castaneum. For instance, this compound, talatisamine (B1682923), karakoline, and sachaconitine have shown feeding deterrent activity, with this compound exhibiting a notable effect. researchgate.net
Table 1: Feeding Deterrent Activity of Aconitum Alkaloids Against Tribolium castaneum Adults
| Compound Name | EC₅₀ Value (ppm) |
| This compound | 297.0 |
| Talatisamine | 342.8 |
| Karakoline | 395.3 |
| Sachaconitine | 427.8 |
| Yunaconitine | 653.4 |
| Crassicauline A | 1134.5 |
Data derived from studies on Aconitum alkaloids. researchgate.net
The exploration of such natural compounds aligns with the growing demand for sustainable agricultural practices, aiming to protect crops while minimizing ecological impact. Future research in this area may focus on optimizing the efficacy of this compound-based formulations and understanding its mechanisms of action at a molecular level to develop novel biopesticides.
Contributions to Phytochemical Research and Natural Product-Based Drug Discovery
As a diterpene alkaloid, this compound is a valuable subject in phytochemical research, contributing to the understanding of plant secondary metabolites. It has been isolated from various Aconitum species, including Aconitum geniculatum, Aconitum crassicaule, and Aconitum nagarum var. lasiandrum. wikipedia.orgresearchgate.net
The broader field of natural product-based drug discovery heavily relies on the isolation and characterization of compounds like this compound. Phytochemicals have a long and successful history in contributing to the development of therapeutic agents. nih.govnih.govchem960.commetabolomicsworkbench.orginvivochem.cn this compound itself has been explored in synthetic chemistry, serving as a starting material for the biomimetic conversion of aconitine-type C19-diterpenoid alkaloids to lactone-type alkaloids via Baeyer-Villiger oxidation. wikipedia.org Furthermore, this compound has been identified as a crucial molecule in advanced pharmacoinformatics and machine learning approaches for screening potential β2-adrenergic receptor agonists, highlighting its relevance in identifying lead compounds for drug development. nih.gov
The integration of modern analytical techniques, computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning, alongside network pharmacology, is accelerating the discovery of bioactive leads from natural compounds. nih.govmetabolomicsworkbench.org These advancements enable researchers to predict potential targets of natural products and guide experimental validation efforts, thereby enhancing the role of compounds like this compound in the drug discovery pipeline.
Advancements in Analytical Methodologies for this compound Quantification and Identification
Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in plant extracts and complex matrices. Significant advancements have been made in this regard, particularly with the application of hyphenated chromatographic techniques. High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF/MS) and high-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-QQQ/MS/MS) have been utilized for the qualitative and quantitative analysis of this compound and other constituents in traditional Chinese medicine decoctions. wikipedia.orgresearchgate.net
These advanced methodologies enable the simultaneous determination of multiple compounds, including this compound, with high precision and accuracy. For instance, in one study, this compound was among ten constituents simultaneously determined by HPLC-QQQ/MS/MS with multiple reaction monitoring (MRM) mode. wikipedia.orgresearchgate.net The method demonstrated excellent performance characteristics, including satisfactory linearity, wide linear range, and high determination coefficients (r > 0.9992). wikipedia.orgresearchgate.net The relative standard deviations (RSD) for inter- and intra-day precisions were consistently below 3%, further validating the reliability of the method. wikipedia.orgresearchgate.net Robustness was also confirmed through validation of repeatability, stability, and recovery, with RSD values remaining below 3%. wikipedia.orgresearchgate.net
Table 2: Analytical Performance of HPLC-QQQ/MS/MS for this compound Quantification
| Parameter | Value/Observation |
| Linearity | Satisfactory |
| Determination Coefficient (r) | > 0.9992 |
| Inter-day Precision (RSD) | < 3% |
| Intra-day Precision (RSD) | < 3% |
| Repeatability | Validated |
| Stability | Validated |
| Recovery | Validated |
Data derived from quantitative analysis of chemical constituents including this compound. wikipedia.orgresearchgate.net
These analytical advancements are vital for quality control of herbal medicines, pharmacokinetic studies, and the isolation and purification of this compound for further biological investigations.
Role in Chemotaxonomic Studies of Aconitum Genus
This compound plays a significant role in the chemotaxonomic studies of the Aconitum genus. As a characteristic norditerpenoid alkaloid found in various Aconitum species, its presence and concentration can serve as markers for species identification and classification. wikipedia.orgresearchgate.net
The isolation of this compound, along with other alkaloids such as yunaconitine, indaconitine, crassicauline A, talatisamine, and karakoline, from different Aconitum species has provided valuable data for understanding the chemical diversity within the genus. wikipedia.orgresearchgate.net For example, this compound has been found in Aconitum geniculatum, Aconitum crassicaule, and Aconitum nagarum var. lasiandrum, often alongside other unique alkaloids for those specific species. wikipedia.orgresearchgate.net
Chemotaxonomy, which utilizes chemical constituents as taxonomic characters, complements traditional morphological classification and modern molecular phylogeny. nih.govmetabolomicsworkbench.org The patterns of diterpene alkaloid and flavonoid distribution, including this compound, contribute to a more comprehensive understanding of the evolutionary relationships and classification of Aconitum species. nih.govmetabolomicsworkbench.org This interdisciplinary approach is essential for the accurate identification of Aconitum plants, which is crucial given the medicinal and toxicological significance of many species within the genus.
Q & A
Q. What are the established methods for isolating Chasmanine from natural sources, and how can their efficiency be validated?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. To validate efficiency, researchers should report yield percentages, purity assessments (via TLC or NMR), and reproducibility across multiple batches. Comparative studies using different solvents or stationary phases can optimize protocols .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
Structural elucidation relies on NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) for bond connectivity, mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry. Researchers must cross-validate spectral data with literature and report deviations, such as unexpected coupling constants or shifts, to ensure accuracy .
Q. What standard assays are used to evaluate this compound’s bioactivity in preliminary pharmacological studies?
Common assays include:
- Cytotoxicity : MTT or SRB assays on cancer cell lines.
- Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., acetylcholinesterase inhibition).
- Anti-inflammatory activity : ELISA for cytokine profiling (e.g., TNF-α, IL-6). Researchers should include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p-values, IC₅₀ calculations) .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in reported pharmacological activities of this compound across different studies?
Discrepancies may arise from variations in compound purity, biological models, or assay conditions. Strategies include:
- Meta-analysis : Systematically compare data across studies, adjusting for variables like dosage or cell line specificity.
- Standardized protocols : Adopt consensus guidelines for bioactivity assays (e.g., OECD guidelines for toxicity testing).
- Mechanistic studies : Use siRNA knockdown or gene-editing tools (e.g., CRISPR) to isolate target pathways and reduce confounding factors .
Q. How do researchers design in vivo studies to evaluate this compound’s pharmacokinetics while accounting for interspecies metabolic differences?
Key considerations:
- Model selection : Rodents (mice/rats) for initial PK studies, with non-human primates for translational relevance.
- Dosing routes : Compare oral bioavailability vs. intravenous administration.
- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites and adjust dosing regimens accordingly. Cross-species allometric scaling and PBPK modeling can predict human pharmacokinetics .
Q. What methodologies are effective in optimizing the total synthesis of this compound to improve yield and scalability for research purposes?
Retrosynthetic analysis guides the identification of key intermediates (e.g., tetracyclic diterpene core). Optimization strategies:
- Catalyst screening : Evaluate palladium or organocatalysts for stereoselective steps.
- Step economy : Merge protection/deprotection steps or employ one-pot reactions.
- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring. Scalability requires solvent selection (e.g., switching from THF to 2-MeTHF) and flow chemistry adaptations .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical toxicity studies?
- Dose-response modeling : Fit data to sigmoidal curves (Hill equation) to calculate LD₅₀/ED₅₀.
- ANOVA with post-hoc tests : Identify significant differences between treatment groups.
- Bayesian hierarchical models : Account for inter-animal variability in longitudinal toxicity data. Power analysis should determine sample sizes to avoid Type II errors .
Methodological Resources
- Data Validation : Cross-reference spectral data with repositories like PubChem or SciFinder to confirm structural assignments .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw NMR/MS files in supplementary materials .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
